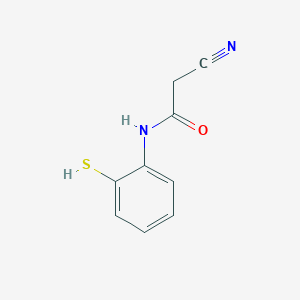

2-Cyano-N-(2-sulfanylphenyl)acetamide

Description

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

2-cyano-N-(2-sulfanylphenyl)acetamide |

InChI |

InChI=1S/C9H8N2OS/c10-6-5-9(12)11-7-3-1-2-4-8(7)13/h1-4,13H,5H2,(H,11,12) |

InChI Key |

WRPGBWYTCSPXOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)S |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Cyanoacetic Acid Derivatives with 2-Aminothiophenol

One of the most straightforward approaches involves the reaction of cyanoacetic acid esters (e.g., methyl or ethyl cyanoacetate) with 2-aminothiophenol under conditions promoting nucleophilic substitution or amidation.

- Reaction Conditions : Typically, the reaction is conducted under solvent-free or mild solvent conditions at room temperature or slightly elevated temperatures to avoid thiol oxidation.

- Catalysts and Bases : Use of bases such as triethylamine or mild catalysts can facilitate the amidation.

- Advantages : This method is economical and environmentally friendly, especially when solvent-free conditions are employed.

- Limitations : The thiol group may require protection or inert atmosphere to prevent oxidation.

This method is analogous to the synthesis of related N-substituted cyanoacetamides, where substituted aryl amines react with alkyl cyanoacetates to yield the target compounds.

Knoevenagel Condensation Followed by Amidation

A two-step approach involves:

- Knoevenagel Condensation : Formation of an α,β-unsaturated intermediate by condensation of cyanoacetamide derivatives with aldehydes.

- Subsequent Amidation : Reaction of the intermediate with 2-aminothiophenol to form the desired amide.

- Reaction Medium : Toluene or ethanol-water mixtures are common solvents.

- Catalysts : Triethylamine or other bases catalyze the condensation.

- Temperature : Typically 105–110 °C for 24 hours under stirring.

- Outcome : This method allows structural modifications and is useful for synthesizing derivatives with enhanced biological activity.

Salt Formation and Subsequent Alkylation/Acylation

An alternative method involves preparing salts of cyanoacetamide derivatives, which can then be alkylated or acylated to yield the target compound or its derivatives.

- Process : Reaction of 2-cyanoacetamide with nitrite salts (e.g., sodium nitrite) in aqueous or aqueous-organic solvents at controlled temperatures (10–60 °C).

- Acid Use : Less than stoichiometric amounts of acid are used to avoid side reactions and cyclization.

- Advantages : High yields, avoidance of cyclization, and easier purification.

- Subsequent Steps : Alkylation with agents like dimethyl sulfate can be performed without isolating intermediates.

Industrial Scale Considerations

- Solvent-Free Reactions : Industrial methods favor solvent-free or minimal solvent conditions to reduce costs and environmental impact.

- Fusion Method : Fusion of aryl amines with ethyl cyanoacetate is a common large-scale method.

- Temperature Control : Maintaining mild temperatures prevents thiol oxidation and side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield & Purity Notes |

|---|---|---|---|---|---|

| Direct Amidation | 2-Aminothiophenol + Cyanoacetate | Room temp or mild heating, base | Simple, eco-friendly | Thiol oxidation risk | Moderate to high yields reported |

| Knoevenagel Condensation + Amidation | Cyanoacetamide + Aldehyde + 2-Aminothiophenol | 105–110 °C, 24 h, triethylamine | Structural versatility | Longer reaction time | High purity via recrystallization |

| Salt Formation + Alkylation | 2-Cyanoacetamide + Nitrite + Alkylating agent | 10–60 °C, aqueous solvent, controlled pH | High yield, avoids cyclization | Requires careful pH control | High yields, suitable for derivatives |

| Industrial Fusion Method | Aryl amines + Ethyl cyanoacetate | Solvent-free, fusion at mild heat | Scalable, cost-effective | Requires temperature control | High yield, industrial standard |

Detailed Research Findings

- Silva et al. (2018) demonstrated the synthesis of 2-cyano-N-phenylacetamide intermediates via Knoevenagel condensation, which can be adapted for 2-sulfanylphenyl derivatives by substituting the amine component.

- Industrial protocols emphasize solvent-free fusion of aryl amines with cyanoacetates, which can be applied to 2-aminothiophenol to yield 2-cyano-N-(2-sulfanylphenyl)acetamide efficiently.

- Patented processes for cyanoacetamide derivatives highlight the importance of controlling reaction pH and temperature to prevent side reactions, especially when working with sensitive functional groups like thiols.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-sulfanylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-N-(2-sulfanylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-sulfanylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The substituents on the phenyl ring significantly influence the physical and chemical properties of cyanoacetamide derivatives. Below is a comparative table:

Notes:

- Substituents like -SH (sulfanyl) and -Cl (chloro) at the ortho position enhance hydrogen bonding and electrophilicity, respectively, affecting solubility and reactivity.

- Methoxy (-OCH$3$) and methyl (-CH$3$) groups improve thermal stability and lipophilicity, critical for pesticidal and pharmaceutical applications.

Biological Activity

2-Cyano-N-(2-sulfanylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and synthesis.

This compound can be characterized by its molecular formula and a molecular weight of approximately 218.26 g/mol. The presence of the cyano group and the sulfanyl moiety contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study evaluated its efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungi including Candida albicans.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

The compound's mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460).

| Cell Line | GI50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 10.9 | High |

| NCI-H460 | 146 | Low |

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

The biological activities of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The cyano group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Cell Membrane Disruption : Its interaction with microbial membranes may lead to increased permeability and eventual cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Cell Line Studies : A series of experiments conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.